molecular formula C10H12BrF B2455507 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene CAS No. 1629972-71-9

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene

Cat. No.: B2455507
CAS No.: 1629972-71-9
M. Wt: 231.108
InChI Key: RXZIWAQNXYKEIG-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 1-fluoro-2-methylpropan-2-yl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of appropriate precursor compounds. One common method involves the bromination of 3-(1-fluoro-2-methylpropan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene exerts its effects involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The 1-fluoro-2-methylpropan-2-yl group also provides steric hindrance and electronic effects that influence its chemical behavior .

Properties

IUPAC Name

1-bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZIWAQNXYKEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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